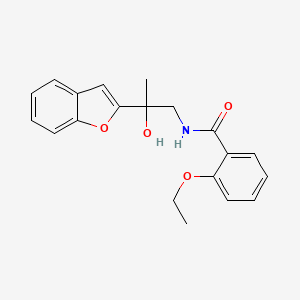

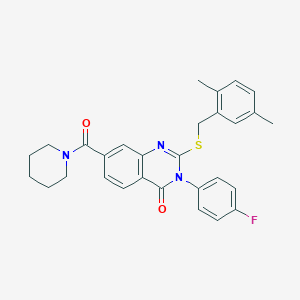

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-ethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis

The molecular structure of benzofuran compounds is versatile and unique, which makes them an important basis for medicinal chemistry .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran compounds can vary widely depending on their specific structures and substituents .科学的研究の応用

Potential CNS D-2 Dopamine Receptor Imaging Agent

A study by Murphy et al. (1990) synthesized and characterized iodobenzamide analogues, including derivatives with a benzofuran fused ring system, to investigate their potential as CNS D-2 dopamine receptor imaging agents. The specific analogue, identified as IBF (21), demonstrated significant binding affinity to rat striatal tissue preparation, suggesting its potential as an imaging agent for CNS D-2 dopamine receptors. This finding highlights the utility of benzofuran derivatives in developing new dopamine receptor imaging agents, which could aid in diagnosing and researching neurological disorders (Murphy et al., 1990).

Anticancer Activity and Tubulin Polymerization Inhibition

Pieters et al. (1999) conducted a study on a series of dihydrobenzofuran lignans and related compounds for their potential anticancer activity. The research indicated that specific dihydrobenzofuran derivatives showed promising activity against leukemia and breast cancer cell lines. These compounds inhibited mitosis in cell culture by interacting with the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization. This study underscores the significance of benzofuran derivatives as potential antitumor agents that could contribute to the development of new cancer therapies (Pieters et al., 1999).

Anti-inflammatory Activity

Hu et al. (2011) identified two new benzofuran derivatives from Liriope spicata var. prolifera that exhibited significant anti-inflammatory activity. These compounds showed inhibitory activity against neutrophil respiratory burst, indicating their potential as anti-inflammatory agents. This discovery adds to the body of knowledge on the therapeutic applications of benzofuran derivatives in treating inflammatory conditions (Hu et al., 2011).

VEGFR-2 Tyrosine Kinase Inhibition and Anticancer Activity

Abdelhafez et al. (2014) designed and synthesized benzofuran derivatives to evaluate their inhibitory activity against vascular endothelial growth factor receptor (VEGFR-2) and their cytotoxicity on various human cancer cell lines. The study found that certain benzofuran derivatives exhibited potent anti-VEGFR-2 activity and cytotoxicity, suggesting their potential as anticancer agents targeting the VEGFR-2 tyrosine kinase. This research provides insight into the role of benzofuran derivatives in cancer treatment, particularly in inhibiting angiogenesis (Abdelhafez et al., 2014).

作用機序

Target of Action

Benzofuran compounds, which n-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Some substituted benzofurans have been shown to have dramatic anticancer activities .

Action Environment

It is known that changes in lifestyle and environmental factors have emerged as leading causes of death in both developing and developed countries .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

For instance, some benzofuran derivatives have shown significant inhibitory effects on Src kinase .

Cellular Effects

Molecular Mechanism

Some benzofuran derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVHNILKJVIRRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/no-structure.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)

![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)

![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)

![N-(4-acetylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2713973.png)